![molecular formula C11H15FN2O B2848667 3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2199971-64-5](/img/structure/B2848667.png)
3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
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Description
“3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is a compound that consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring at the 2nd position . The pyridine ring is a six-membered ring with nitrogen as one of the members and a fluorine atom at the 3rd position .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a common practice as they are useful tools for modifying physicochemical parameters . The synthesis of fluoropyridines, in particular, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine” is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Nicotine Receptor Agonist
3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine: is a potent agonist of the nicotinic acetylcholine receptor. Nicotinic receptors play crucial roles in neurotransmission, neuromuscular junctions, and cognitive processes. Researchers study this compound to understand nicotine addiction, neuronal signaling, and potential therapeutic interventions for conditions like Alzheimer’s disease and schizophrenia .
Medicinal Chemistry and Drug Development
The fluorination of pyridine derivatives, including 3-fluoro-2-(pyrrolidin-1-yl)pyridine , is a common strategy in medicinal chemistry. Fluorine substitution can enhance drug properties such as metabolic stability, lipophilicity, and receptor binding affinity. Researchers explore this compound as a scaffold for developing novel drugs targeting various diseases .
Fluorinated Pyridine Synthesis
Fluorinated pyridines find applications in diverse fields, from agrochemicals to pharmaceuticals. Researchers use complex reactions involving aluminum fluoride (AlF3) and copper fluoride (CuF2) to synthesize 2-fluoropyridine and 2,6-difluoropyridine3-Fluoro-2-(pyrrolidin-1-yl)pyridine contributes to this area of research .
properties
IUPAC Name |
3-fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-14-7-3-4-9(14)8-15-11-10(12)5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQAKPWLDFEXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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